
6-Bromo-4-fluoro-7-hydroxy-3-methylindan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with a complex structure It features a bromine atom, a fluorine atom, a hydroxyl group, and a methyl group attached to an indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common approach is to start with an indanone derivative and introduce the bromine and fluorine atoms through halogenation reactions. The hydroxyl group can be introduced via hydroxylation, and the methyl group can be added through alkylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
6-Bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the indanone core can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
6-Bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, as well as the hydroxyl and methyl groups, can influence its binding affinity and reactivity with biological molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
4-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine and hydroxyl groups, which may affect its reactivity and applications.
6-Bromo-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
6-Bromo-4-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group, which may impact its solubility and reactivity.
Uniqueness
6-Bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific combination of functional groups attached to the indanone core
特性
分子式 |
C10H8BrFO2 |
|---|---|
分子量 |
259.07 g/mol |
IUPAC名 |
6-bromo-4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8BrFO2/c1-4-2-7(13)9-8(4)6(12)3-5(11)10(9)14/h3-4,14H,2H2,1H3 |
InChIキー |
VVIUYJBFXMTIPZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C2=C1C(=CC(=C2O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)
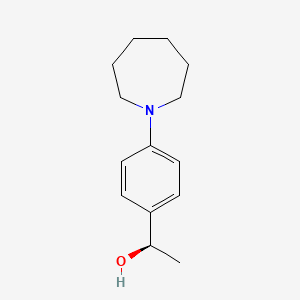
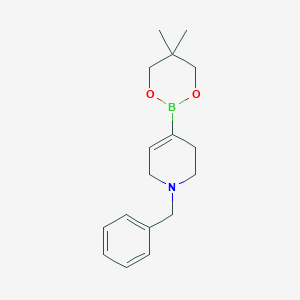
![7-Methyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B13169646.png)


![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)


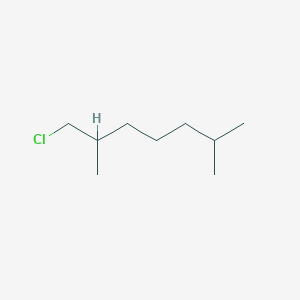
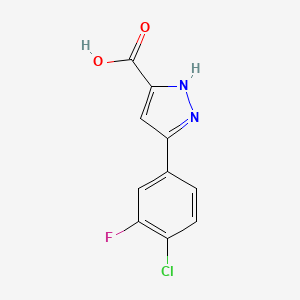

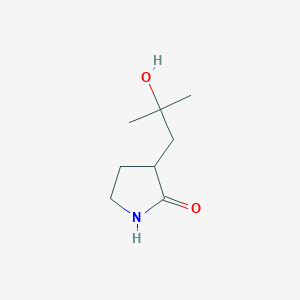
![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
